3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In the field of medicine, this compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In agriculture, it has been shown to have potent herbicidal and pesticidal effects. In material science, it has been shown to have unique properties such as high thermal stability and excellent mechanical strength.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide in lab experiments include its high potency, selectivity, and versatility. However, there are also limitations associated with this compound, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of 3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide. In the field of medicine, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. In agriculture, more research is needed to determine the efficacy and safety of this compound as a pesticide and herbicide. In material science, future studies could focus on the development of novel materials with unique properties based on this compound.
Synthesemethoden
The synthesis of 3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide can be achieved through multiple methods, including the reaction of N-(4-bromophenyl)propanamide with benzyl ethyl amine in the presence of a catalyst such as triethylamine. Another method involves the reaction of 4-bromobenzyl cyanide with ethylamine, followed by the reduction of the resulting nitrile with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
The compound 3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the development of novel materials with unique properties.
Eigenschaften
Molekularformel |
C18H21BrN2O |
---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide |
InChI |
InChI=1S/C18H21BrN2O/c1-2-21(14-15-6-4-3-5-7-15)13-12-18(22)20-17-10-8-16(19)9-11-17/h3-11H,2,12-14H2,1H3,(H,20,22) |
InChI-Schlüssel |
UYXWREBYZQBSEA-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=CC=C(C=C1)Br)CC2=CC=CC=C2 |
Kanonische SMILES |
CCN(CCC(=O)NC1=CC=C(C=C1)Br)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.